molecular formula C17H10Cl3NO2 B10979480 6-Methyl-2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid

6-Methyl-2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid

Cat. No.: B10979480
M. Wt: 366.6 g/mol
InChI Key: CBYZRAUNPBAREH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the condensation of 2-amino-3-methylbenzoic acid with 2,3,4-trichlorobenzaldehyde under acidic conditions, followed by cyclization to form the quinoline ring . The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions for several hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of green chemistry principles. These methods aim to reduce reaction times, improve yields, and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and halogenated quinolines .

Scientific Research Applications

6-Methyl-2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis and disrupt cellular metabolism .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H10Cl3NO2

Molecular Weight

366.6 g/mol

IUPAC Name

6-methyl-2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C17H10Cl3NO2/c1-8-2-5-13-10(6-8)11(17(22)23)7-14(21-13)9-3-4-12(18)16(20)15(9)19/h2-7H,1H3,(H,22,23)

InChI Key

CBYZRAUNPBAREH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=C(C(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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